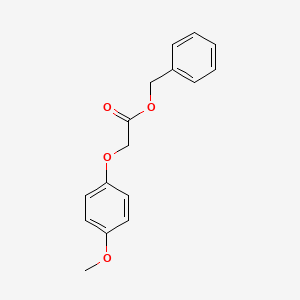
Benzyl 2-(4-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(4-methoxyphenoxy)acetate is an organic compound characterized by its ester functional group It is derived from benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-methoxyphenoxy)acetate typically involves the esterification of benzyl alcohol with 2-(4-methoxyphenoxy)acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the oxidizing agent used.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.
Major Products:
Hydrolysis: Benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of Benzyl 2-(4-methoxyphenoxy)acetate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In oxidation reactions, the benzyl group is oxidized through electron transfer processes. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Benzyl acetate: Similar in structure but lacks the methoxyphenoxy group.
2-(4-Methoxyphenoxy)acetic acid: The acid precursor used in the synthesis of Benzyl 2-(4-methoxyphenoxy)acetate.
Benzyl benzoate: Another ester with different aromatic substituents.
Uniqueness: this compound is unique due to the presence of both benzyl and methoxyphenoxy groups, which impart specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various applications .
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
benzyl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-9-15(10-8-14)19-12-16(17)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
BDLDOHSYMJOGDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















